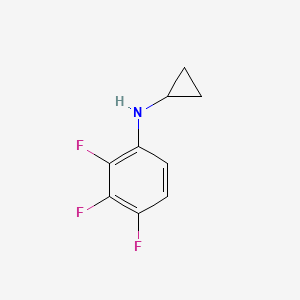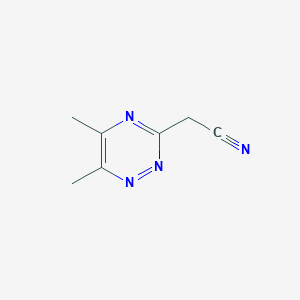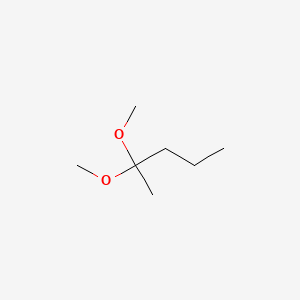
2,2-Dimethoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxypentane is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two methoxy groups attached to the second carbon of a pentane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethoxypentane can be synthesized through the reaction of 2-pentanone with methanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final product.
Industrial Production Methods
In an industrial setting, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous distillation to separate the desired compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxypentane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form 2-pentanone and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 2-pentanone and methanol.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted pentane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxypentane is used in scientific research for various applications:
Chemistry: It serves as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxypentane involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the compound reacts with water to form 2-pentanone and methanol. This reaction is catalyzed by acids or bases, which facilitate the cleavage of the methoxy groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpentane: An isomer of heptane with similar physical properties but different chemical reactivity.
2,2-Dimethoxypropane: A related compound with two methoxy groups attached to a propane chain.
Uniqueness
2,2-Dimethoxypentane is unique due to its specific structure, which allows it to undergo distinct chemical reactions compared to its analogs. Its dual methoxy groups make it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
55904-98-8 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
2,2-dimethoxypentane |
InChI |
InChI=1S/C7H16O2/c1-5-6-7(2,8-3)9-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
IRAHAFAANXPSRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
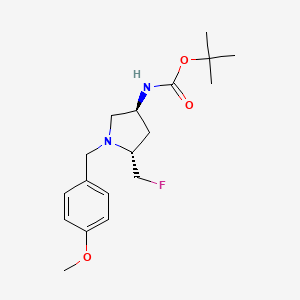



![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
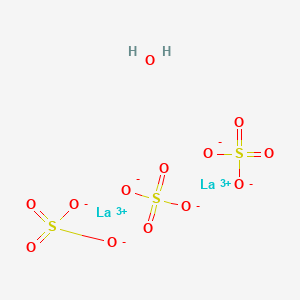


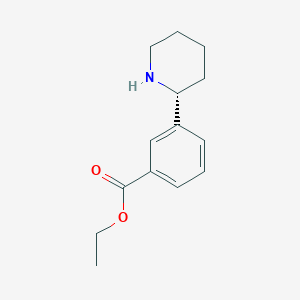
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
